N,N'-Di-4-pyridinyl-methanediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

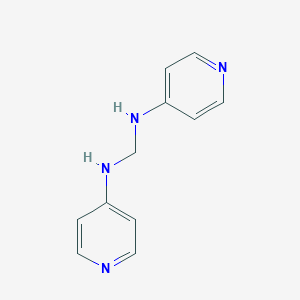

N,N’-dipyridin-4-ylmethanediamine is an organic compound with the molecular formula C11H12N4. It is characterized by two pyridine rings connected by a central methane group. This compound acts as a bidentate chelating ligand, meaning it can bind to a metal ion through two nitrogen atoms from its pyridine rings. This ability makes it valuable in coordination chemistry for the synthesis of metal complexes with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-dipyridin-4-ylmethanediamine can be synthesized through various synthetic routes. One common method involves the reaction of 4-aminopyridine with formaldehyde under controlled conditions. The reaction typically proceeds as follows:

Reactants: 4-aminopyridine and formaldehyde.

Conditions: The reaction is carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like hydrochloric acid.

Procedure: The mixture is heated under reflux for several hours, leading to the formation of N,N’-dipyridin-4-ylmethanediamine.

Industrial Production Methods

While specific industrial production methods for N,N’-dipyridin-4-ylmethanediamine are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-dipyridin-4-ylmethanediamine undergoes various chemical reactions, including:

Coordination Reactions: It forms coordination complexes with metal ions such as copper, nickel, and lanthanides.

Substitution Reactions: The pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Common Reagents and Conditions

Coordination Reactions: Common reagents include metal salts like copper(II) chloride, nickel(II) nitrate, and lanthanide nitrates.

Substitution Reactions: Reagents such as halogens, alkyl halides, and acyl chlorides are used under conditions like reflux or room temperature.

Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

Coordination Complexes: Metal complexes with varying geometries and properties.

Substituted Derivatives: Compounds with different functional groups attached to the pyridine rings.

Oxidized or Reduced Forms: Compounds with altered oxidation states of the nitrogen atoms.

Scientific Research Applications

N,N’-dipyridin-4-ylmethanediamine has diverse applications in scientific research:

Coordination Chemistry:

Supramolecular Chemistry: The compound participates in self-assembly processes to form supramolecular structures, useful in developing functional materials like porous materials for gas storage and sensors.

Organic Synthesis: It serves as a catalyst or ligand in various organic reactions.

Biomedical Research: Investigations into its interactions with biological molecules and potential therapeutic applications are ongoing.

Mechanism of Action

The mechanism by which N,N’-dipyridin-4-ylmethanediamine exerts its effects involves its ability to act as a bidentate chelating ligand. The nitrogen atoms in the pyridine rings can coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or luminescence, depending on the metal ion and the coordination environment.

Comparison with Similar Compounds

Similar Compounds

N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar chelating properties.

4,4’-Bipyridine: Another bidentate ligand with two pyridine rings but without the central methane group.

Uniqueness

N,N’-dipyridin-4-ylmethanediamine is unique due to its central methane group, which provides flexibility in the coordination geometry and enhances its ability to form stable complexes with a wide range of metal ions.

Biological Activity

N,N'-Di-4-pyridinyl-methanediamine (CAS Number: 4589-32-6) is a compound characterized by its unique structure, featuring two pyridine rings connected by a methanediamine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula : C11H12N4

- Molecular Weight : 200.24 g/mol

- SMILES Notation : C1(NCNC2=CC=NC=C2)=CC=NC=C1

This compound functions as a bidentate chelating ligand , which allows it to bind metal ions through the nitrogen atoms of its pyridine rings. This property is crucial for its biological activity, particularly in enzyme inhibition and metal ion modulation within biological systems .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's ability to chelate metal ions may enhance its efficacy against microbial pathogens by disrupting essential metal-dependent enzymatic processes .

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. These studies typically utilize assays that measure cell viability and proliferation, such as the MTT assay and LDH release assays. The compound has demonstrated cytotoxic effects at certain concentrations, which may be leveraged for therapeutic applications in cancer treatment .

3. Enzyme Inhibition

The compound's interaction with various enzymes has been a focal point of research. Specifically, it has been identified as an inhibitor of enzymes involved in metabolic pathways critical for cellular function. For instance, it may inhibit enzymes like α-amylase and α-glucosidase, which are important in carbohydrate metabolism, thus presenting potential antidiabetic properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on cancer therapy, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values around 30 µM, indicating promising anticancer activity.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

N,N'-dipyridin-4-ylmethanediamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-5-12-6-2-10(1)14-9-15-11-3-7-13-8-4-11/h1-8H,9H2,(H,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTPBKQQLZGLPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCNC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.